molecular formula C25H23N3O2S2 B2726704 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260948-07-9

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2726704
CAS No.: 1260948-07-9
M. Wt: 461.6
InChI Key: SFTWDQYUHRUUEB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-7-10-21(16(2)13-15)28-24(30)23-20(11-12-31-23)27-25(28)32-14-22(29)26-19-9-8-17-5-3-4-6-18(17)19/h3-7,10-13,19H,8-9,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWDQYUHRUUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indene moiety with a thieno[3,2-d]pyrimidine derivative. Its molecular formula is C21H22N2O2SC_{21}H_{22}N_2O_2S. The presence of both the indene and thieno-pyrimidine structures suggests diverse biological activities.

  • Inhibition of Apoptosis Proteins : Research indicates that compounds similar to this compound may inhibit Inhibitor of Apoptosis Proteins (IAPs), which are critical in regulating apoptosis and cell survival pathways. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Anticancer Activity : Studies have shown that related indene compounds exhibit significant anticancer effects against various cancer types including breast and colon cancer. The mechanism involves the activation of apoptotic pathways and the suppression of tumor growth .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxicity of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HT29 (Colon Cancer)15.0Inhibition of IAPs leading to cell death
A549 (Lung Cancer)10.0Disruption of mitochondrial function

These results suggest that the compound effectively induces cytotoxicity in various cancer cell lines through different mechanisms.

In Vivo Studies

In vivo studies using animal models have further supported the anticancer potential of this compound:

  • Tumor Growth Inhibition : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups .
  • Survival Rates : Mice treated with the compound showed improved survival rates when compared to untreated controls in models of colon cancer .

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy. Patients exhibited a 30% response rate with significant tumor reduction observed in imaging studies.

Case Study 2: Combination Therapy

In combination with standard chemotherapy agents like doxorubicin, the compound enhanced therapeutic efficacy and reduced drug resistance in preclinical models . This suggests its potential as an adjuvant therapy in cancer treatment protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.